

# mass spectrometry fragmentation of 4-tert-butylcyclohexanone

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## Compound of Interest

Compound Name: 4-Tert-butylcyclohexanone

Cat. No.: B146137

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of **4-tert-Butylcyclohexanone**

## Introduction

**4-tert-Butylcyclohexanone** is a cyclic ketone widely used in the fragrance industry and as an intermediate in organic synthesis. Understanding its behavior under mass spectrometric conditions is crucial for its identification, purity assessment, and the structural elucidation of related compounds in complex mixtures. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of **4-tert-butylcyclohexanone**, tailored for researchers, scientists, and professionals in drug development and chemical analysis.

## Experimental Protocols

The fragmentation data discussed herein is based on standard electron ionization mass spectrometry (EI-MS) techniques. While specific instrumental parameters may vary, a general experimental protocol is outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

- **Sample Preparation:** A dilute solution of **4-tert-butylcyclohexanone** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

- Chromatographic Separation:
  - Injector: 1  $\mu\text{L}$  of the sample is injected into a gas chromatograph equipped with a split/splitless injector, typically operated at 250°C.
  - Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is used.
  - Oven Program: The column oven temperature is programmed to start at 50°C, hold for 2 minutes, then ramp at a rate of 10°C/min to 280°C and hold for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
- Mass Spectrometry Analysis:
  - Ion Source: The GC column outlet is interfaced with the mass spectrometer's electron ionization (EI) source, maintained at a temperature of 230°C.
  - Ionization Energy: The sample molecules are bombarded with electrons accelerated to a standard energy of 70 eV.<sup>[1]</sup> This energy is sufficient to cause ionization and subsequent fragmentation.<sup>[1]</sup>
  - Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer scans a mass-to-charge ( $m/z$ ) range, typically from 40 to 400 amu.
  - Detection: Ions are detected, and their abundance is recorded to generate a mass spectrum.<sup>[2]</sup>

## Analysis of the Mass Spectrum

The electron ionization of **4-tert-butylcyclohexanone** (molecular weight: 154.25 g/mol ) results in a characteristic fragmentation pattern dominated by cleavages influenced by the carbonyl group and the bulky tert-butyl substituent.<sup>[3][4]</sup> The major ions observed are summarized in the table below.

## Quantitative Data Summary

m/z	Relative Intensity (%)	Proposed Ion Structure/Formula	Description of Formation
154	~15	[C <sub>10</sub> H <sub>18</sub> O] <sup>+</sup> •	Molecular Ion (M <sup>+</sup> •)
139	~20	[C <sub>9</sub> H <sub>15</sub> O] <sup>+</sup>	Loss of a methyl radical (•CH <sub>3</sub> ) from the tert-butyl group.
98	~55	[C <sub>6</sub> H <sub>10</sub> O] <sup>+</sup> •	Loss of isobutylene (C <sub>4</sub> H <sub>8</sub> ) via a McLafferty-type rearrangement.
83	~30	[C <sub>5</sub> H <sub>7</sub> O] <sup>+</sup>	Loss of a methyl radical (•CH <sub>3</sub> ) from the m/z 98 fragment.
57	100	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	Base Peak; formation of the tert-butyl cation.
41	~50	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	Allyl cation, a common secondary fragmentation product.

Relative intensities are approximate and based on spectral data from the NIST Mass Spectrometry Data Center.[3]

## Core Fragmentation Pathways

Upon electron impact, the **4-tert-butylcyclohexanone** molecule loses an electron, typically from a non-bonding orbital of the carbonyl oxygen, to form the molecular ion (M<sup>+</sup>•) at m/z 154. [5] This high-energy ion rapidly undergoes fragmentation through several competing pathways.

## Formation of the Base Peak (m/z 57)

The most abundant ion in the spectrum is the tert-butyl cation at m/z 57.[4] Its high stability drives the fragmentation process. This ion is formed via an alpha-cleavage, where the bond

between the cyclohexanone ring and the tert-butyl group breaks. This is a common fragmentation pattern for branched alkanes and substituted cyclic compounds.[1][6]

## Formation of the m/z 98 Ion

A significant peak appears at m/z 98, corresponding to a loss of 56 Da (C<sub>4</sub>H<sub>8</sub>) from the molecular ion. This is characteristic of a McLafferty-type rearrangement. In this mechanism, a gamma-hydrogen from the tert-butyl group is transferred to the carbonyl oxygen via a six-membered transition state, leading to the cleavage of the C4-C(tert-butyl) bond and the elimination of a neutral isobutylene molecule. The resulting fragment is the radical cation of cyclohex-3-en-1-ol.

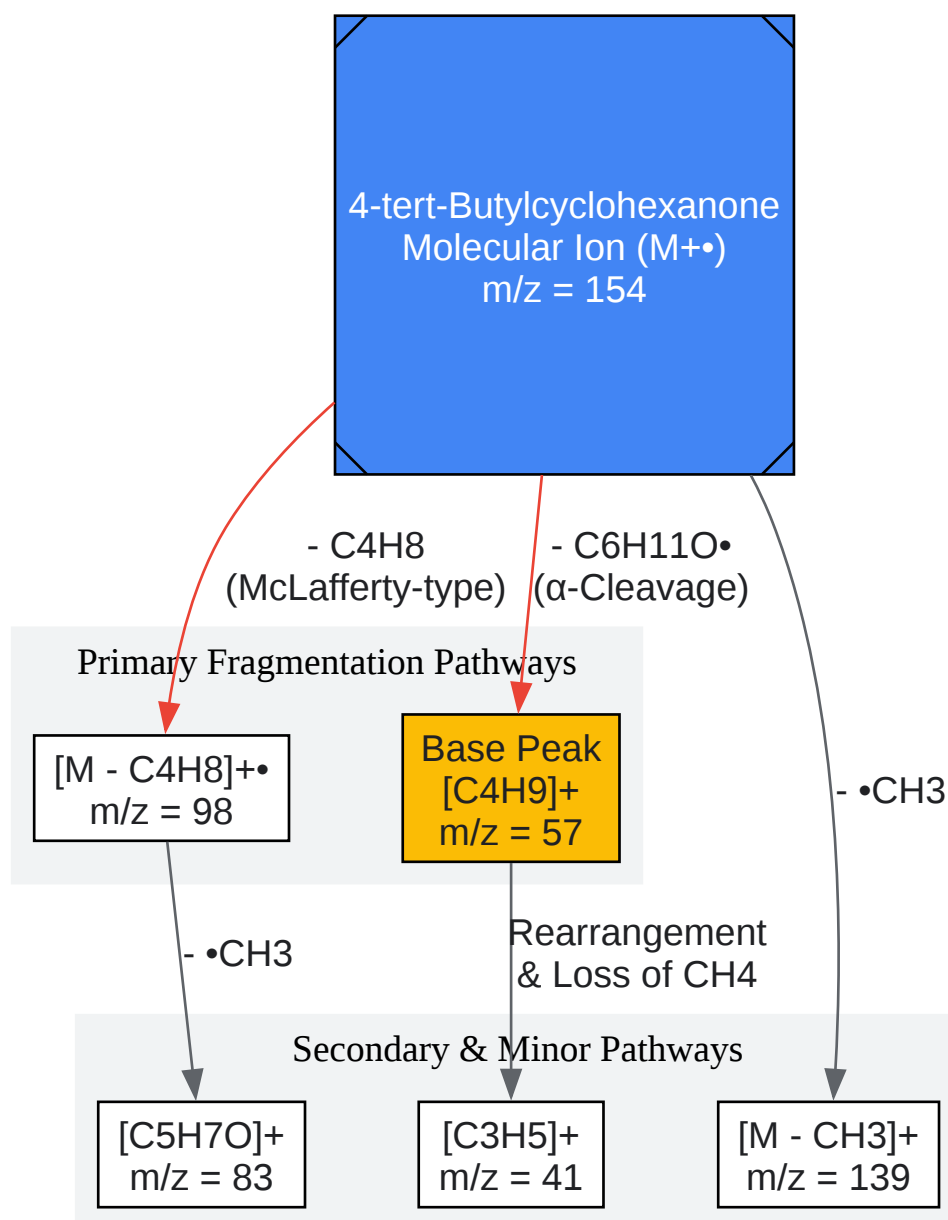
## Secondary Fragmentations

Other notable fragments arise from further decomposition:

- m/z 139: A simple cleavage of a methyl group from the tert-butyl moiety of the molecular ion results in the [M-15]<sup>+</sup> ion.
- m/z 83: This ion is likely formed by the loss of a methyl radical (•CH<sub>3</sub>) from the m/z 98 fragment.
- m/z 41: The allyl cation ([C<sub>3</sub>H<sub>5</sub>]<sup>+</sup>) is a common, stable small carbocation seen in the mass spectra of many organic molecules, resulting from various complex rearrangements and cleavages of the cyclohexanone ring.[7]

## Visualized Fragmentation Workflow

The logical relationships between the major ions generated from the molecular ion of **4-tert-butylcyclohexanone** are depicted in the following diagram.



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Caption: Major EI fragmentation pathways of **4-tert-butylcyclohexanone**.

## Conclusion

The mass spectrum of **4-tert-butylcyclohexanone** is defined by two primary, competing fragmentation pathways originating from the molecular ion at  $m/z$  154. The formation of the highly stable tert-butyl cation ( $m/z$  57) through  $\alpha$ -cleavage produces the base peak. Concurrently, a McLafferty-type rearrangement leads to the elimination of isobutylene and the

formation of a significant ion at  $m/z$  98. These characteristic fragmentation patterns, along with minor secondary ions, provide a definitive fingerprint for the identification of **4-tert-butylcyclohexanone** in analytical applications.

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